N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 6-methylbenzothiazole moiety via a thioether bridge and an ethyl-benzamide side chain. This structure combines pharmacophoric elements associated with bioactivity, including the benzothiazole ring (known for antitumor and antimicrobial properties) and the triazolopyridazine system (implicated in kinase inhibition) .
Properties
IUPAC Name |
N-[2-[6-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2S2/c1-15-7-8-17-18(13-15)35-24(26-17)27-21(32)14-34-22-10-9-19-28-29-20(31(19)30-22)11-12-25-23(33)16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,25,33)(H,26,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSPRFLVQVBICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4CCNC(=O)C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a benzamide core linked to a triazolo-pyridazin moiety and a benzo[d]thiazole unit, which are known for their diverse biological activities. The presence of sulfur and nitrogen heteroatoms enhances its pharmacological properties.
Anticonvulsant Activity
Research indicates that derivatives of benzothiazole, similar to the compound , have shown significant anticonvulsant properties. In a study involving various synthesized compounds, some exhibited protective indices significantly higher than standard anticonvulsants like phenytoin and carbamazepine. For instance, compounds with similar structural features demonstrated ED50 values indicating effective seizure protection in animal models .
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has been well documented. A study reported that compounds bearing the benzothiazole structure displayed activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting that modifications to the benzothiazole scaffold can enhance antimicrobial efficacy .
Cytotoxicity Against Cancer Cell Lines
Compounds related to this compound have also been tested for cytotoxic effects on tumorigenic cell lines. In vitro studies revealed selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating a potential for targeted cancer therapy .
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular processes, such as those implicated in cancer progression or microbial resistance.
- Interaction with Receptors : Compounds may interact with specific receptors in the central nervous system or other tissues, modulating neurotransmitter systems or inflammatory pathways.
- Oxidative Stress Modulation : Certain derivatives have shown antioxidant properties, suggesting they can mitigate oxidative damage in cells .
Case Study 1: Anticonvulsant Screening
In a controlled study involving the maximal electroshock seizure (MES) test, two specific derivatives demonstrated protective indices that were approximately fourfold higher than established drugs. This highlights the potential of modifications in the thiazole structure to enhance anticonvulsant activity .
Case Study 2: Antimicrobial Efficacy
A series of synthesized benzothiazole derivatives were evaluated for their antimicrobial properties using broth microdilution methods against various pathogens. The results indicated that certain compounds had MIC values as low as 50 µg/mL against tested organisms, showcasing their potential as therapeutic agents .
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies indicate that compounds containing thiazole and triazole moieties exhibit significant anticancer activities. The presence of the thiazole ring in N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may enhance its efficacy against various cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through the modulation of apoptosis-related proteins .
2. Antimicrobial Activity
Compounds with similar structural features have shown promising antimicrobial properties. The benzothiazole and triazole components are known to possess antibacterial and antifungal activities. Research has demonstrated that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
3. Anticonvulsant Effects
The compound's structural characteristics suggest potential anticonvulsant activity. Thiazole derivatives have been linked to anticonvulsant effects in various studies. For example, compounds with thiazole integration have shown efficacy in animal models for epilepsy .
Case Studies
Comparison with Similar Compounds
Triazinoquinazoline Derivatives ()
Compounds such as N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) share a triazinoquinazoline core instead of triazolopyridazine. These compounds exhibit high synthetic yields (up to 89.4%) and melting points (~260–270°C), indicating thermal stability.
Quinazolinone Derivatives ()
Quinazolinone-based compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamide utilize a sulfonamide group instead of benzamide. Their synthesis involves room-temperature reactions with K₂CO₃, contrasting with the target compound’s likely multi-step synthesis. The sulfonamide substituent may confer improved solubility due to its polar nature .
Triazolopyridazine Analogues (–6)
Two closely related compounds from Huayuan include:
N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (): Substitutes the 6-methylbenzothiazole with a 4-nitrophenyl group, increasing molecular weight (477.5 g/mol vs. 479.5 g/mol for the target) and introducing electron-withdrawing effects that may alter reactivity .
N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (): Features a dihydrobenzodioxin group, which enhances oxygen content (528.58 g/mol) and could improve metabolic stability compared to the target’s benzothiazole .
Substituent Effects on Physicochemical Properties
- Electron-Donating vs.
- Solubility : The dihydrobenzodioxin group in Huayuan Compound 2 () increases oxygen content, likely improving aqueous solubility compared to the target compound’s benzothiazole .
- Thermal Stability: High melting points (~260–270°C) in triazinoquinazoline derivatives () suggest greater crystallinity, possibly due to planar aromatic cores, whereas the target compound’s flexible ethyl-benzamide chain may reduce melting point .
Research Findings and Implications
- Synthetic Flexibility : The triazolopyridazine core allows modular substitution, as seen in Huayuan Compounds 1 and 6, enabling tailored pharmacokinetic profiles .
- Biological Potential: Benzothiazole and triazolopyridazine motifs are associated with kinase inhibition and anticancer activity, suggesting the target compound warrants further pharmacological evaluation .
- Analytical Challenges : X-ray diffraction () and NMR/IR spectroscopy (–2, 4) are critical for characterizing such complex heterocycles, though co-crystallization issues (e.g., ’s failed isolation of 4.1a) highlight technical hurdles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
